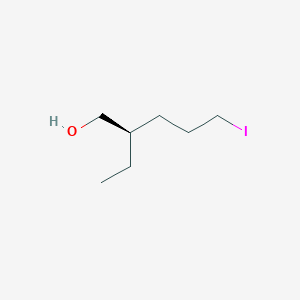
(2R)-2-ethyl-5-iodopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-ethyl-5-iodopentan-1-ol: is an organic compound with the molecular formula C7H15IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethyl-5-iodopentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of (2R)-2-ethylpentan-1-ol with iodine and a suitable oxidizing agent, such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3), under mild conditions. The reaction proceeds via the formation of an intermediate iodide, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-ethyl-5-iodopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodide group can be reduced to form the corresponding alkane.
Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the nucleophile, but common reagents include sodium hydroxide (NaOH) for hydroxide substitution and sodium cyanide (NaCN) for cyanide substitution.
Major Products:
Oxidation: Formation of 2-ethyl-5-iodopentan-1-one or 2-ethyl-5-iodopentanal.
Reduction: Formation of 2-ethylpentane.
Substitution: Formation of 2-ethyl-5-hydroxypentan-1-ol or 2-ethyl-5-cyanopentan-1-ol.
Applications De Recherche Scientifique
Chemistry: (2R)-2-ethyl-5-iodopentan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols. It serves as a substrate for investigating the stereoselectivity of various enzymes.
Medicine: Research into the potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism by which (2R)-2-ethyl-5-iodopentan-1-ol exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its hydroxyl and iodide groups. These interactions can involve hydrogen bonding, nucleophilic substitution, or redox reactions, depending on the context.
Comparaison Avec Des Composés Similaires
(2R)-2-ethyl-5-bromopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-ethyl-5-chloropentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-ethyl-5-fluoropentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (2R)-2-ethyl-5-iodopentan-1-ol imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in certain synthetic applications where other halogenated compounds may not be as effective.
Propriétés
Numéro CAS |
923582-47-2 |
|---|---|
Formule moléculaire |
C7H15IO |
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
(2R)-2-ethyl-5-iodopentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-2-7(6-9)4-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
CZNJXXHTRLITLS-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](CCCI)CO |
SMILES canonique |
CCC(CCCI)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
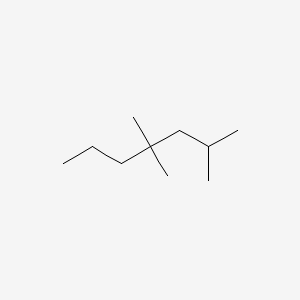
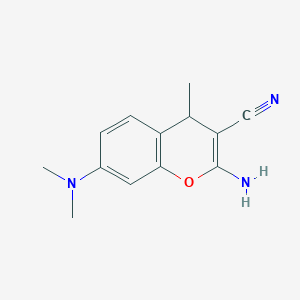
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
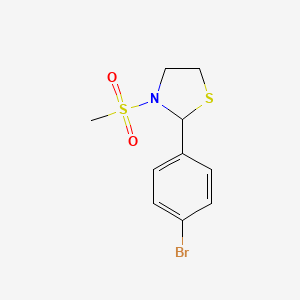
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)

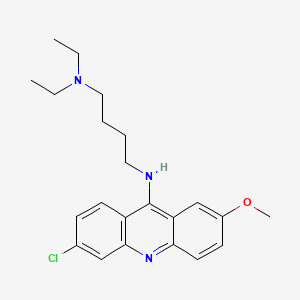
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
